molecular formula C10H10O2S B6147682 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid CAS No. 1194655-80-5

3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid

Cat. No.: B6147682
CAS No.: 1194655-80-5
M. Wt: 194.3
InChI Key:
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Description

3-Thiatricyclo[5210,2,6]deca-2(6),4-diene-4-carboxylic acid is a complex organic compound with a unique tricyclic structure incorporating a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tricyclic core, followed by functionalization to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the desired reactions efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bonds within the tricyclic structure, potentially leading to the formation of more saturated analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at positions adjacent to the sulfur atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated tricyclic compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfur atom and the tricyclic structure play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    Thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene: Lacks the carboxylic acid group.

    Tricyclo[5.2.1.0,2,6]deca-2(6),4-diene: Lacks the sulfur atom.

Uniqueness: 3-Thiatricyclo[5.2.1.0,2,6]deca-2(6),4-diene-4-carboxylic acid is unique due to the presence of both a sulfur atom and a carboxylic acid group within its tricyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1194655-80-5

Molecular Formula

C10H10O2S

Molecular Weight

194.3

Purity

95

Origin of Product

United States

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